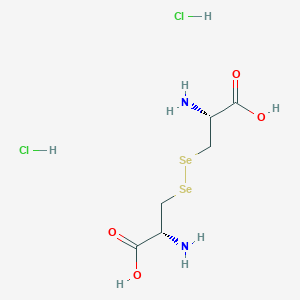
L-Selenocystine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Selenocystine Dihydrochloride is a compound derived from selenocysteine, an amino acid that contains selenium instead of sulfurSelenocysteine is often referred to as the 21st amino acid and is found in several enzymes that play crucial roles in biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized through several methods. One common approach involves the reaction of chloroalanine peptides with disodium diselenide. This method requires the use of coupling reagents such as DCC/HOBt to form di- and tripeptides, which are then treated with disodium diselenide to yield selenocystine-containing peptides . Another method involves the use of sodium triacetoxyborohydride as a reducing agent, which offers a green and safe process with high raw material utilization .
Industrial Production Methods: Industrial production of L-Selenocystine often involves the use of chloroalanine hydrochloride and sodium diselenide. This method is preferred due to its efficiency and the relatively high yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: L-Selenocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to L-alanine and elemental selenium in the presence of dithiothreitol (DTT) under optimal pH conditions .
Common Reagents and Conditions: Common reagents used in reactions involving L-Selenocystine include dithiothreitol (DTT) for reduction reactions and various coupling reagents like DCC/HOBt for peptide synthesis .
Major Products Formed: The major products formed from reactions involving L-Selenocystine include L-alanine and elemental selenium. These products are significant in understanding the compound’s role in biological systems .
Aplicaciones Científicas De Investigación
L-Selenocystine has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of biologically active selenol compounds and non-natural selenylated diamino acids . In biology and medicine, L-Selenocystine is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it is less toxic than other forms of selenium, making it a safer alternative for various applications .
Mecanismo De Acción
The mechanism of action of L-Selenocystine involves its conversion to L-alanine and elemental selenium. This process is catalyzed by enzymes such as selenocysteine lyase, which specifically acts on L-Selenocystine but not on its sulfur counterpart, L-cysteine . The selenium released during this reaction plays a crucial role in various biological processes, including the synthesis of selenoproteins .
Comparación Con Compuestos Similares
L-Selenocystine is similar to other selenium-containing compounds such as selenocysteine and selenomethionine. it is unique due to its specific structure and the presence of an Se-Se bond, which distinguishes it from other selenium analogs . Selenocysteine, for example, contains a selenol group instead of the Se-Se bond found in selenocystine .
List of Similar Compounds:- Selenocysteine
- Selenomethionine
- Selenite
- Selenate
Propiedades
Fórmula molecular |
C6H14Cl2N2O4Se2 |
|---|---|
Peso molecular |
407.0 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 |
Clave InChI |
JDPPDEWGHCUHMQ-RGVONZFCSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


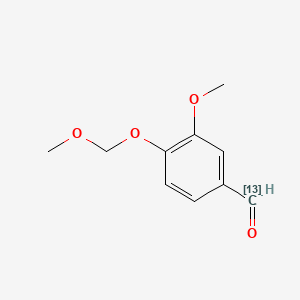

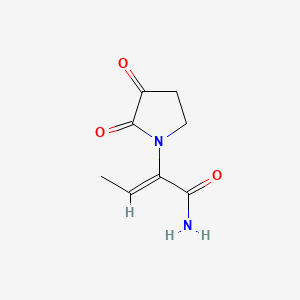

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
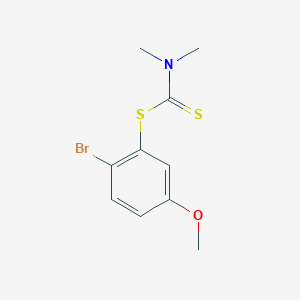
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
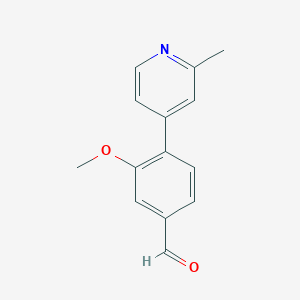
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)
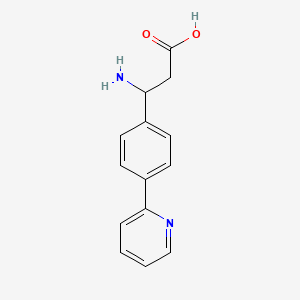
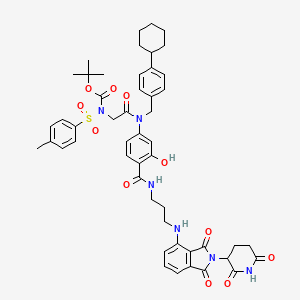
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
